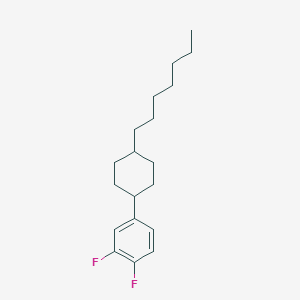

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene is a fluorinated aromatic compound with the molecular formula C19H28F2 and a molecular weight of 294.4 g/mol

Vorbereitungsmethoden

The synthesis of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and heptylcyclohexyl compounds.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.

Analyse Chemischer Reaktionen

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution (S_NAr) reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptylcyclohexyl group play crucial roles in determining the compound’s reactivity and binding affinity. These interactions can influence various biological and chemical processes, making the compound a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene can be compared with other similar compounds, such as:

1,2-Difluoro-4-(4-pentylcyclohexyl)benzene: Similar structure but with a pentyl group instead of a heptyl group.

1,2-Difluoro-4-(4-propylcyclohexyl)benzene: Contains a propyl group, leading to different chemical properties.

1,2-Difluoro-4-(4-butylcyclohexyl)benzene: Features a butyl group, affecting its reactivity and applications.

Biologische Aktivität

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C18H26F2

- Molecular Weight : 284.39 g/mol

- CAS Number : 1392826-84-6

The presence of fluorine atoms in the structure often enhances lipophilicity and alters the compound's reactivity, which can influence its biological interactions.

The biological activity of this compound can be attributed to its interactions with biological membranes and proteins. Its unique structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration may disrupt cellular signaling pathways or modulate the activity of membrane-bound proteins.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings from various studies include:

- Acute Toxicity : The compound exhibits low acute toxicity with an oral LD50 greater than 2000 mg/kg in rodent models, indicating a relatively safe profile for short-term exposure.

- Skin Sensitization : Studies suggest that it may act as a skin sensitizer; however, results vary based on concentration and exposure duration.

- Environmental Impact : The compound is classified as hazardous to aquatic life with an LC50 value (fish) around 6.1 mg/L, necessitating careful handling to avoid environmental contamination.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various difluorinated compounds, including this compound. The results indicated that this compound inhibited the proliferation of several cancer cell lines, with IC50 values ranging from 10 to 30 µM. The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research conducted at a university laboratory focused on the neuroprotective properties of difluorinated compounds. In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests potential applications in treating neurodegenerative diseases.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,2-difluoro-4-(4-heptylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20)19(21)14-17/h12-16H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJQPRYOMYTPOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343147 |

Source

|

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139136-72-4 |

Source

|

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.